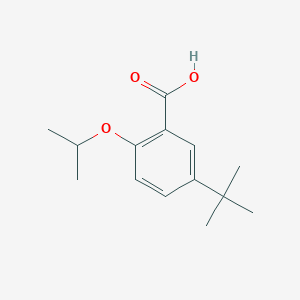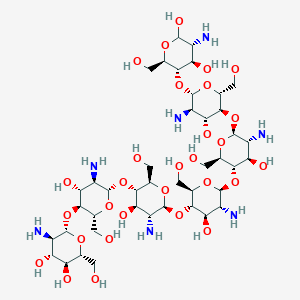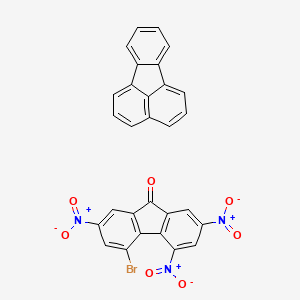
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene is a complex organic compound known for its unique chemical structure and properties It is a derivative of fluorenone, substituted with bromine and nitro groups, which significantly alter its reactivity and applications
Preparation Methods
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene typically involves multi-step organic reactions. The process begins with the bromination of fluorenone, followed by nitration to introduce the nitro groups at specific positions on the aromatic ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions
Scientific Research Applications
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied, its derivatives may have potential as pharmaceutical agents or biological probes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Similar compounds to 4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene include other substituted fluorenones and nitroaromatic compounds. These compounds share similar reactivity patterns but differ in their specific functional groups and positions of substitution. The uniqueness of this compound lies in its combination of bromine and multiple nitro groups, which confer distinct chemical and physical properties .
Comparison with Similar Compounds
- 2,4,7-Trinitrofluorenone
- 4-Bromo-2,7-dinitrofluorenone
- 2,5,7-Trinitrofluorenone
Properties
CAS No. |
1183-08-0 |
|---|---|
Molecular Formula |
C29H14BrN3O7 |
Molecular Weight |
596.3 g/mol |
IUPAC Name |
4-bromo-2,5,7-trinitrofluoren-9-one;fluoranthene |
InChI |
InChI=1S/C16H10.C13H4BrN3O7/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-10H;1-4H |
InChI Key |
HHFJTOKPRAVRGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


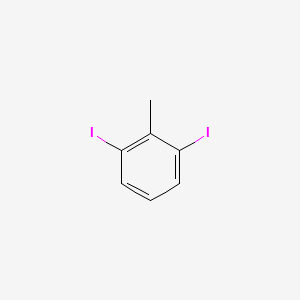
![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)
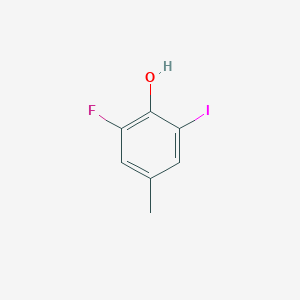


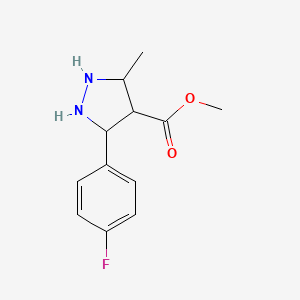

![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)


